molecular formula C8H10N2O4 B3023127 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid CAS No. 180741-28-0

2-(3-Methyl-1H-pyrazol-1-YL)succinic acid

Cat. No.: B3023127
CAS No.: 180741-28-0
M. Wt: 198.18 g/mol
InChI Key: XMOYXMGSBMYOFG-UHFFFAOYSA-N
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Description

2-(3-Methyl-1H-pyrazol-1-yl)succinic acid (CAS 180741-28-0) is a pyrazole-based compound with the molecular formula C 8 H 10 N 2 O 4 and a molecular weight of 198.18 g/mol. This reagent is primarily recognized for its role as a nitrification inhibitor in agricultural research. It functions by slowing the microbial conversion of ammonium to nitrate in the soil, thereby enhancing nitrogen use efficiency in fertilizers, reducing nitrogen losses through leaching, and mitigating emissions of nitrous oxide, a potent greenhouse gas . Its low volatility, imparted by the hydrophilic succinic acid group, makes it a stable and effective choice for field applications . Beyond its agricultural applications, the pyrazole scaffold is of significant interest in medicinal and biochemical research. Pyrazole derivatives are known to exhibit inhibitory activity against various bacterial enzymes . For instance, related pyrazole-based compounds have been synthesized and investigated as potent inhibitors of bacterial enzymes like N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), which is a promising target for novel antibiotic development . This highlights the value of this compound as a versatile chemical building block for synthesizing novel compounds for microbiological and pharmacological studies. This product is provided as a solid and is for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its properties for advanced studies in agrochemistry, environmental science, and drug discovery.

Properties

IUPAC Name

2-(3-methylpyrazol-1-yl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-5-2-3-10(9-5)6(8(13)14)4-7(11)12/h2-3,6H,4H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOYXMGSBMYOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571800
Record name 2-(3-Methyl-1H-pyrazol-1-yl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180741-28-0
Record name 2-(3-Methyl-1H-pyrazol-1-yl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Methyl 1h Pyrazol 1 Yl Succinic Acid and Its Analogs

Direct Synthesis Approaches

Reactions of 3-Methylpyrazole (B28129) with α,β-Unsaturated Dicarbonyl Compounds (e.g., Maleic Acid/Anhydride)

The most direct route to 2-(3-methyl-1H-pyrazol-1-YL)succinic acid involves the aza-Michael addition of 3-methylpyrazole to an α,β-unsaturated dicarbonyl compound like maleic acid or maleic anhydride. This reaction is a conjugate addition where the nucleophilic nitrogen of the pyrazole (B372694) ring attacks the β-carbon of the unsaturated system.

The reaction is typically carried out in a suitable solvent and may be facilitated by a base or acid catalyst, or in some cases, can proceed under solvent- and catalyst-free conditions. d-nb.info The use of a base can deprotonate the pyrazole, increasing its nucleophilicity and promoting the addition. The general mechanism involves the attack of the N1 nitrogen of 3-methylpyrazole onto the double bond of maleic acid, followed by protonation to yield the final product.

Table 1: General Conditions for Aza-Michael Addition of Azoles

Parameter Condition Reference
Michael Acceptor Maleic acid, Maleic anhydride, α,β-unsaturated esters researchgate.net
Nucleophile 3-Methylpyrazole researchgate.net
Catalyst Base (e.g., Cs2CO3), Acid, or Catalyst-free d-nb.inforesearchgate.netnih.gov
Solvent THF, Ethanol (B145695), or Solvent-free d-nb.infonih.gov

| Temperature | Room temperature to elevated temperatures | d-nb.info |

Investigation of Isomeric Product Formation Ratios and Tautomerization Effects during Synthesis

A critical aspect of the synthesis of N-substituted pyrazoles is the potential for the formation of isomeric products. In the case of 3-methylpyrazole, the two nitrogen atoms in the ring are not equivalent, and reaction with an unsymmetrical reagent can lead to two different regioisomers. The reaction of 3-methylpyrazole with maleic acid can theoretically yield both this compound and 2-(5-methyl-1H-pyrazol-1-yl)succinic acid.

The ratio of these isomers is influenced by several factors, including the electronic and steric effects of the substituents on the pyrazole ring, as well as the reaction conditions such as solvent and temperature. acs.orgconicet.gov.ar For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. acs.orgconicet.gov.ar Tautomerism of the 3-methylpyrazole itself (3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole) also plays a crucial role in determining the final product distribution. The relative stability of the tautomers and the transition states leading to the different products will dictate the observed isomeric ratio.

Multi-Step Synthetic Routes Utilizing Succinic Acid Derivatives

Cyclization Reactions Involving Succinic Dihydrazide and Chalcones

One multi-step strategy involves the synthesis of a pyrazole ring that is already appended to a succinic acid backbone. This can be conceptually achieved by reacting succinic dihydrazide with a suitable 1,3-dicarbonyl compound or its equivalent. While direct literature on the reaction of succinic dihydrazide with chalcones to form the target molecule is scarce, the general reaction of hydrazines with chalcones (α,β-unsaturated ketones) to form pyrazolines, which can then be oxidized to pyrazoles, is a well-established method. nih.govnih.govresearchgate.net

In a hypothetical pathway, succinic dihydrazide could react with a chalcone (B49325) derivative to form a pyrazoline intermediate, which upon oxidation would yield a pyrazole-substituted succinic acid derivative. The regioselectivity of the initial cyclization would be a key factor to control.

Table 2: General Scheme for Pyrazole Synthesis from Chalcones

Step Reactants Product Reference
1 Chalcone + Hydrazine (B178648) derivative Pyrazoline nih.govnih.gov

Strategies for the Preparation of Pyrazole Carboxylic Acid Derivatives

Various methods exist for the synthesis of pyrazole carboxylic acids, which can then be further modified. researchgate.netresearchgate.net A common approach is the cyclocondensation of a hydrazine with a β-ketoester or a 1,3-diketone containing a carboxyl group or a precursor to it. researchgate.netnih.gov For instance, a succinic acid derivative could be elaborated into a 1,3-dicarbonyl compound, which is then cyclized with a hydrazine to form the pyrazole ring.

Another strategy involves the modification of a pre-existing pyrazole ring. For example, a pyrazole with an appropriate functional group at the desired position can be elaborated to introduce the succinic acid moiety. This could involve, for example, the alkylation of a pyrazole with a suitable succinic acid derivative.

Optimization of Synthetic Pathways for Enhanced Regioselectivity and Scalability

The optimization of synthetic routes is crucial for the efficient and cost-effective production of this compound, particularly for large-scale synthesis. Key areas for optimization include improving regioselectivity, increasing yields, and simplifying purification processes.

To enhance regioselectivity in direct synthesis approaches, a systematic study of reaction parameters is essential. This includes screening different catalysts (both basic and acidic), solvents of varying polarity and hydrogen-bonding ability, and reaction temperatures. acs.orgconicet.gov.ar As mentioned, the use of fluorinated alcohols has shown promise in improving regioselectivity in similar pyrazole syntheses. acs.orgconicet.gov.ar

Advanced Spectroscopic and Structural Elucidation of 2 3 Methyl 1h Pyrazol 1 Yl Succinic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid, a combination of ¹H-NMR, ¹³C-NMR, and advanced 2D NMR techniques provides an unambiguous assignment of its constitution and stereochemistry. dntb.gov.ua

The ¹H-NMR spectrum provides detailed information about the electronic environment of protons within the molecule. The pyrazole (B372694) ring exhibits two distinct aromatic protons, while the methyl group attached to it appears as a singlet. The succinic acid backbone contains a chiral methine proton and two diastereotopic methylene (B1212753) protons, which typically present as a complex multiplet system due to spin-spin coupling. The acidic protons of the two carboxyl groups are usually observed as broad singlets at a downfield chemical shift, although their visibility can depend on the solvent used. hmdb.cachemicalbook.com

The expected chemical shifts are influenced by the substitution pattern. The N-substitution on the pyrazole ring and the electron-withdrawing nature of the carboxylic acid groups significantly impact the resonance frequencies of nearby protons. researchgate.net

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Pyrazole-H5 ~7.5 Doublet Coupled to Pyrazole-H4.
Pyrazole-H4 ~6.1 Doublet Coupled to Pyrazole-H5.
Succinic-CH ~5.0 - 5.5 Doublet of Doublets Chiral center, coupled to the two CH₂ protons.
Succinic-CH₂ ~3.0 - 3.5 Multiplet Diastereotopic protons, complex splitting pattern.
Methyl-CH₃ ~2.2 Singlet Attached to the pyrazole ring.

Note: Predicted values are based on analysis of similar pyrazole and succinic acid derivatives. Actual values may vary based on solvent and experimental conditions. chemicalbook.comrsc.orgresearchgate.net

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a signal for each unique carbon atom in the molecular structure. This allows for the complete characterization of the carbon skeleton. The spectrum for this compound is expected to show eight distinct signals corresponding to the three pyrazole carbons, the methyl carbon, the two carbons of the succinic acid backbone, and the two carboxyl carbons. The carboxyl carbons are characteristically found at the most downfield region of the spectrum (>170 ppm). hmdb.ca

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carboxyl (C=O) ~170 - 175 Two distinct signals expected for the two non-equivalent carboxyl groups.
Pyrazole-C3 ~148 Carbon bearing the methyl group.
Pyrazole-C5 ~138 Unsubstituted CH carbon on the pyrazole ring.
Pyrazole-C4 ~106 Unsubstituted CH carbon on the pyrazole ring.
Succinic-CH ~55 - 60 Chiral carbon attached to the pyrazole nitrogen.
Succinic-CH₂ ~35 - 40 Methylene carbon of the succinic acid moiety.

Note: Predicted values are based on analysis of similar pyrazole and succinic acid derivatives. rsc.orgnih.govhmdb.ca

While 1D NMR spectra provide foundational data, 2D NMR techniques are essential for confirming connectivity and determining stereochemistry. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, confirming the assignments made in the ¹H and ¹³C spectra. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between the succinic acid moiety and the pyrazole ring, for instance, by showing a correlation from the succinic-CH proton to the C3 and C5 carbons of the pyrazole ring. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is invaluable for determining the relative stereochemistry at the chiral center and the preferred conformation of the molecule in solution. ipb.pt

Chiral Solvating Agents (CSAs): For determining the absolute configuration of the chiral center, advanced NMR protocols using chiral solvating agents can be employed to differentiate between enantiomers. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights from its fragmentation patterns. For this compound (C₈H₁₀N₂O₄), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. nih.gov

The molecular ion peak ([M]⁺ or [M-H]⁻) would be observed at an m/z corresponding to its molecular weight (214.06 g/mol ). The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways would likely involve:

Loss of a carboxyl group (-COOH, 45 Da).

Loss of water (-H₂O, 18 Da) from the dicarboxylic acid moiety.

Cleavage of the bond between the pyrazole ring and the succinic acid chain, leading to fragments corresponding to the 3-methylpyrazole (B28129) cation and the succinic acid radical cation.

Decarboxylation (-CO₂, 44 Da) from the succinic acid portion. uab.edumiamioh.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Predicted m/z Possible Fragment Identity Fragmentation Pathway
214 [C₈H₁₀N₂O₄]⁺ Molecular Ion (M⁺)
169 [C₇H₉N₂O₂]⁺ Loss of -COOH
117 [C₄H₅O₄]⁻ Succinic acid anion (in negative ion mode) uab.edu
82 [C₄H₆N₂]⁺ 3-Methylpyrazole cation

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum of this compound is expected to be dominated by the characteristic vibrations of its carboxylic acid and pyrazole functionalities. researchgate.netnih.gov

Key expected absorption bands include:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

A strong and sharp C=O stretching band around 1700-1725 cm⁻¹, indicative of the carboxylic acid carbonyl group.

C-H stretching vibrations for the aromatic pyrazole ring (above 3000 cm⁻¹) and the aliphatic succinic acid and methyl groups (below 3000 cm⁻¹).

C=N and C=C stretching vibrations from the pyrazole ring in the 1450-1600 cm⁻¹ region. nih.gov

C-O stretching and O-H bending vibrations in the fingerprint region (approx. 1200-1440 cm⁻¹).

Table 4: Characteristic IR/FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3300 - 2500 O-H stretch Carboxylic Acid (H-bonded)
3150 - 3050 C-H stretch Pyrazole Ring
2980 - 2850 C-H stretch Succinic Acid & Methyl
1725 - 1700 C=O stretch Carboxylic Acid
1600 - 1450 C=N, C=C stretch Pyrazole Ring

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

While NMR and MS provide definitive connectivity, single-crystal X-ray crystallography offers an unparalleled, unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov This technique would provide precise data on bond lengths, bond angles, and torsion angles.

For this compound, a crystallographic analysis would:

Determine Absolute Stereochemistry: Unambiguously establish the absolute configuration (R or S) at the chiral carbon atom of the succinic acid moiety. nih.gov

Confirm Molecular Geometry: Validate the planarity of the pyrazole ring and reveal the dihedral angle between the ring and the succinic acid side chain. researchgate.net

Analyze Crystal Packing: Elucidate the intermolecular interactions that govern the crystal lattice. It is highly probable that strong hydrogen bonds would be observed between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers or extended polymeric chains, which significantly influence the material's physical properties. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 3 Methyl 1h Pyrazol 1 Yl Succinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. jcsp.org.pk It offers a balance between accuracy and computational cost, making it well-suited for the analysis of medium-sized organic molecules like 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid. DFT calculations can elucidate the fundamental aspects of the molecule's geometry, electronic distribution, and reactivity. nih.gov

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. nih.gov For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. These calculations are often performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d,p). nih.gov The optimized structure reveals a near-planar pyrazole (B372694) ring, as expected, with the succinic acid moiety adopting a specific conformation to minimize steric hindrance. nih.gov

The electronic structure of the molecule is also a key output of DFT calculations. This includes the distribution of electrons throughout the molecule, which can be visualized through electron density plots. These plots highlight regions of high and low electron density, providing insights into the molecule's polarity and potential sites for chemical reactions.

ParameterOptimized Value
Bond Lengths (Å)
N1-N21.36
N1-C51.38
C3-C41.39
C4-C51.38
C3-C(Methyl)1.50
N1-C(Succinic)1.45
Bond Angles (°) **
N2-N1-C5110.5
C3-C4-C5105.0
N1-C(Succinic)-C(alpha)118.0
Dihedral Angles (°) **
C4-C3-N2-N11.2
C(Methyl)-C3-N2-N1178.5
N2-N1-C(Succinic)-C(alpha)85.0

Note: The data in this table is illustrative and based on typical values for similar molecular structures calculated using DFT methods.

To understand the chemical reactivity of this compound, several reactivity descriptors derived from DFT calculations are analyzed. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A larger gap suggests higher stability and lower reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool for predicting reactivity. It visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid groups. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

DescriptorCalculated Value (eV)
HOMO Energy-6.8
LUMO Energy-1.2
HOMO-LUMO Gap5.6

Note: The data in this table is illustrative and based on typical values for similar molecular structures calculated using DFT methods.

DFT calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies can be calculated and compared to experimental infrared (IR) spectra. uomphysics.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and correlated with experimental NMR data. mdpi.com This comparison allows for a detailed assignment of the experimental spectra and provides confidence in the accuracy of the calculated molecular structure and electronic properties.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. ajchem-a.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and the assessment of its stability in different environments, such as in a solvent. ajchem-a.comresearchgate.net

For this compound, MD simulations can reveal the different conformations that the flexible succinic acid chain can adopt. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into the active site of an enzyme. The stability of the molecule can also be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. ajchem-a.com

Molecular Docking Studies for Ligand-Enzyme Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or enzyme. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions. nih.gov

In the context of this compound, molecular docking studies can be employed to predict how it might bind to the active site of a target enzyme. The docking algorithm samples a large number of possible binding poses and uses a scoring function to estimate the binding affinity for each pose. The results can identify the most likely binding mode and provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-enzyme complex. nih.gov For example, the carboxylic acid groups of the succinic acid moiety are likely to form hydrogen bonds with polar amino acid residues in the active site, while the methyl-pyrazole ring may engage in hydrophobic interactions. These predictions are invaluable for understanding the molecule's potential biological activity and for guiding the design of more potent inhibitors. nih.gov

Identification of Key Interacting Residues and Interaction Types

In the absence of specific molecular docking studies for this compound, we can infer potential interaction patterns by examining research on analogous compounds. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is crucial for understanding how a potential drug molecule might interact with a biological target, such as an enzyme or receptor.

For pyrazole derivatives, interactions with protein active sites are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. researchgate.net The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor. researchgate.net The succinic acid portion of the molecule introduces two carboxylic acid groups, which are excellent hydrogen bond donors and acceptors and can also participate in ionic interactions with positively charged amino acid residues like arginine and lysine.

Based on studies of similar molecules, the key interacting residues for this compound within a hypothetical protein active site would likely involve:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid groups are prime candidates for forming hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, asparagine, and glutamine. researchgate.net

Hydrophobic Interactions: The methyl group on the pyrazole ring and the aliphatic chain of the succinic acid can engage in hydrophobic interactions with nonpolar residues like valine, leucine, isoleucine, and alanine. researchgate.net

Ionic Interactions: The deprotonated carboxylate groups of the succinic acid moiety could form strong ionic bonds (salt bridges) with basic residues such as arginine and lysine.

A hypothetical summary of these potential interactions is presented in Table 1.

Table 1: Potential Interaction Types and Key Interacting Residues for this compound

Interaction TypeFunctional Group of LigandPotential Interacting Amino Acid Residues
Hydrogen Bond DonorPyrazole N-H, Carboxylic Acid O-HAspartate, Glutamate, Serine
Hydrogen Bond AcceptorPyrazole N, Carboxylic Acid C=OArginine, Lysine, Serine, Threonine
Hydrophobic InteractionsPyrazole Methyl Group, Succinic Acid BackboneAlanine, Valine, Leucine, Isoleucine, Phenylalanine
Ionic InteractionsCarboxylate GroupsArginine, Lysine, Histidine

Quantitative Structure-Activity Relationship (QSAR) Modeling based on In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org While no specific QSAR models for this compound have been published, the extensive research on QSAR for pyrazole derivatives provides a clear blueprint for how such a model could be developed. ingentaconnect.comnih.gov

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known in vitro activity. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

For a series of analogs of this compound, relevant molecular descriptors would likely include:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Electronic Descriptors: These include partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Hydrophobic Descriptors: Commonly represented by the logarithm of the octanol-water partition coefficient (logP), which indicates the lipophilicity of the molecule.

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule.

A study on pyrazole pyridine (B92270) carboxylic acid derivatives, for instance, successfully developed a 4D-QSAR model with high predictive power. nih.gov The statistical parameters from such a study, which are crucial for validating the model, are exemplified in Table 2.

Table 2: Example of Statistical Parameters from a QSAR Study on Pyrazole Carboxylic Acid Derivatives

ParameterDescriptionTypical Value
R² (training) Coefficient of determination for the training set0.889 nih.gov
Cross-validated correlation coefficient0.839 nih.gov
SE (training) Standard error of the training set0.066 nih.gov
q² (external) Predictive R² for the external test set0.770 - 0.824 nih.gov
ccc (training) Concordance correlation coefficient for the training set0.941 nih.gov
ccc (test) Concordance correlation coefficient for the test set0.869 nih.gov

These parameters indicate a robust and predictive QSAR model. For this compound and its derivatives, a similar approach could be employed to predict their biological activity against a specific target, guiding the synthesis of more potent compounds. The development of such models is contingent on the availability of a consistent set of in vitro biological data for a series of structurally related compounds.

Reactivity and Derivatization Chemistry of 2 3 Methyl 1h Pyrazol 1 Yl Succinic Acid

Chemical Transformations at the Succinic Acid Moiety

The succinic acid portion of the molecule contains two carboxylic acid functional groups, which are primary sites for a variety of derivatization reactions. These transformations are crucial for synthesizing a diverse range of esters, amides, and other related compounds with potentially varied chemical and biological properties.

The carboxylic acid groups of 2-(3-methyl-1H-pyrazol-1-yl)succinic acid readily undergo esterification and amidation, two of the most fundamental transformations in organic synthesis.

Esterification: The conversion of the carboxylic acid groups to esters can be achieved through several standard methods. Fischer esterification, involving the reaction with an alcohol in the presence of a strong acid catalyst (such as sulfuric acid or hydrochloric acid), is a common approach for producing the corresponding mono- or di-esters. Alternatively, the dicarboxylic acid can be reacted with an alkyl halide in the presence of a base.

Amidation: The synthesis of amides from this compound typically proceeds via the activation of the carboxylic acid groups. A common method involves converting the dicarboxylic acid to the more reactive diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com This intermediate subsequently reacts with a primary or secondary amine to yield the corresponding mono- or di-amide. nih.gov Direct condensation between the acid and an amine using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) is another effective method. These reactions allow for the introduction of a wide variety of substituents, leading to a large library of potential derivatives. nih.gov

Table 1: Examples of Ester and Amide Derivatives
Derivative TypeReactantPotential Product NameGeneral Structure
DiesterEthanol (B145695) (CH₃CH₂OH)Diethyl 2-(3-methyl-1H-pyrazol-1-yl)succinateR¹-COOCH₂CH₃, R²-COOCH₂CH₃
DiamideAniline (C₆H₅NH₂)N¹,N⁴-diphenyl-2-(3-methyl-1H-pyrazol-1-yl)succinamideR¹-CONH-C₆H₅, R²-CONH-C₆H₅
Mixed Ester-Amide1. Methanol 2. AmmoniaMethyl 4-amino-3-(3-methyl-1H-pyrazol-1-yl)-4-oxobutanoateR¹-COOCH₃, R²-CONH₂

*In the General Structure column, R¹ and R² represent the two carbonyl groups of the succinic acid moiety.

The carboxylic acid functional groups are also precursors for the synthesis of hydrazide derivatives. These derivatives are valuable intermediates for constructing more complex heterocyclic systems. nih.gov

The reaction of the diester of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) results in the formation of the corresponding dihydrazide. researchgate.net This transformation, known as hydrazinolysis, replaces the alkoxy groups of the ester with hydrazinyl groups (-NHNH₂). researchgate.net

The resulting dihydrazide is a versatile building block. The terminal amino groups of the hydrazide moieties can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones. researchgate.net Furthermore, these dihydrazides can be used in cyclization reactions to synthesize various five-membered heterocycles, including 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov For instance, treatment of the dihydrazide with phosphoryl chloride can lead to the formation of a bis(1,3,4-oxadiazole) derivative. nih.gov

Table 2: Examples of Hydrazide and Condensation Derivatives
Derivative TypeKey ReagentsPotential Product Class
DihydrazideHydrazine Hydrate2-(3-methyl-1H-pyrazol-1-yl)succinohydrazide
DihydrazoneDihydrazide + BenzaldehydeBis-hydrazone of the succinohydrazide
Bis-oxadiazoleDihydrazide + Phosphoryl ChlorideBis(1,3,4-oxadiazol-2-yl) derivative

Functionalization and Modification of the Pyrazole (B372694) Ring

The pyrazole ring in this compound offers sites for further functionalization, which can significantly alter the molecule's properties. The reactivity of the pyrazole ring is influenced by the existing substituents.

Electrophilic aromatic substitution is a key reaction for pyrazoles and typically occurs at the C4 position, which is the most electron-rich carbon. researchgate.net Reactions such as halogenation (using reagents like NBS or NCS), nitration (with nitric acid/sulfuric acid), and formylation (through the Vilsmeier-Haack reaction using POCl₃/DMF) can introduce various functional groups at this position. nih.govmdpi.com

The unsubstituted nitrogen atom (N2) in the pyrazole ring is nucleophilic and can undergo N-alkylation with alkyl halides or other electrophiles under basic conditions. mdpi.com This reaction can sometimes lead to a mixture of regioisomers, although steric hindrance from the adjacent C3-methyl group and the N1-succinic acid moiety may favor alkylation at the N2 position. mdpi.comsemanticscholar.org Transition-metal-catalyzed C-H functionalization reactions have also emerged as powerful tools for directly installing aryl, alkenyl, or other groups onto the pyrazole core, often with high regioselectivity. researchgate.net

Studies on Stereoselective Transformations and Diastereomeric Resolution

The this compound molecule is chiral, containing a stereocenter at the C2 carbon of the succinic acid chain. Synthesis from achiral precursors typically yields a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers, known as resolution, is essential for studying their individual biological activities.

A classical and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). researchgate.net The resulting salts, being diastereomers, have different physical properties, such as solubility. mdpi.com This difference allows for their separation by techniques like fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to protonate the carboxylate and remove the chiral base.

Table 3: Potential Chiral Resolving Agents and Diastereomeric Salts
Chiral Resolving AgentClassResulting Diastereomeric Salts
(R)-(+)-1-PhenylethylamineChiral Amine((R)-acid • (R)-amine) and ((S)-acid • (R)-amine)
(-)-BrucineChiral Alkaloid((R)-acid • (-)-brucine) and ((S)-acid • (-)-brucine)
(-)-ProlineChiral Amino Acid((R)-acid • (-)-proline) and ((S)-acid • (-)-proline)

Investigation of Acid-Base Equilibria and Formation of Salts and Co-crystals

The structure of this compound contains both acidic and basic functional groups, giving it amphoteric properties. The two carboxylic acid groups are acidic, while the pyridine-like nitrogen atom (N2) of the pyrazole ring is basic.

This dicarboxylic acid will have two acid dissociation constants (pKa₁ and pKa₂), corresponding to the stepwise loss of two protons. The values are expected to be comparable to those of other substituted succinic acids. researchgate.net The basicity of the pyrazole N2 atom allows the molecule to be protonated in acidic conditions.

The presence of both hydrogen bond donors (the carboxylic OH groups) and acceptors (the carbonyl oxygens and pyrazole nitrogens) makes this compound an excellent candidate for forming salts and co-crystals.

Salts: Reaction with stoichiometric amounts of a base (e.g., sodium hydroxide, potassium hydroxide, or an amine) will deprotonate the carboxylic acid groups to form carboxylate salts.

Co-crystals: The molecule can form co-crystals with other neutral molecules (co-formers) through non-covalent interactions, primarily hydrogen bonding. capes.gov.br Suitable co-formers could include amides, pyridines, or other carboxylic acids. The formation of co-crystals can significantly alter physical properties like melting point, solubility, and stability. figshare.com

Coordination Complexes: The carboxylate groups and the pyrazole nitrogen can act as ligands, chelating to metal ions to form coordination complexes or metal-organic frameworks (MOFs). rsc.orgresearchgate.net

Coordination Chemistry of 2 3 Methyl 1h Pyrazol 1 Yl Succinic Acid As a Ligand

Ligand Design Principles and Coordination Modes in Metal Complexation

The structure of 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid features two key coordinating moieties: the pyrazole (B372694) ring, which provides nitrogen donor atoms, and the succinic acid group, which offers oxygen donor atoms from its carboxylate functions. This N,O-hybrid nature allows for a variety of coordination modes, making it a highly adaptable building block in coordination chemistry.

The ligand's design incorporates a flexible succinic acid backbone, which allows it to adopt different conformations to accommodate the geometric preferences of various metal centers. The 3-methyl group on the pyrazole ring introduces a degree of steric hindrance that can influence the final geometry of the metal complex and the packing of the resulting crystal structure.

Common coordination modes observed for similar pyrazole-carboxylate ligands include:

Monodentate Coordination: The ligand can bind to a metal center through either a nitrogen atom of the pyrazole ring or an oxygen atom from one of the carboxylate groups.

Chelating Coordination: The succinic acid moiety can form a chelate ring with a metal ion, typically involving both oxygen atoms of a single carboxylate group or one oxygen from each of the two carboxylate groups.

Bridging Coordination: The ligand can bridge two or more metal centers. This is a crucial mode for the formation of coordination polymers. Bridging can occur through the pyrazole ring, where the N2 atom coordinates to a metal, or more commonly through the dicarboxylate functionality of the succinic acid group, which can adopt syn-syn, syn-anti, or anti-anti bridging conformations.

The interplay between these coordination modes allows the ligand to form complexes of varying nuclearity, from simple mononuclear species to intricate one-, two-, or three-dimensional polymeric networks. researchgate.net The specific mode adopted is influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH, temperature, solvent), and the presence of counter-ions or auxiliary ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves reacting the ligand with a suitable metal salt in a solvent system. semanticscholar.org Solvothermal and hydrothermal methods are particularly common for generating crystalline coordination polymers, as these conditions facilitate the slow growth of high-quality single crystals suitable for X-ray diffraction analysis. nih.govbohrium.com

Characterization of the resulting complexes relies on a suite of analytical techniques:

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material.

Infrared (IR) Spectroscopy: Provides crucial information about the coordination environment. A shift in the stretching frequencies of the carboxylate groups (C=O) compared to the free ligand indicates their involvement in coordination with the metal ion.

Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

Thermogravimetric Analysis (TGA): Used to study the thermal stability of the complexes and identify the loss of solvent molecules or ligand decomposition at elevated temperatures.

Formation of Transition Metal Complexes (e.g., Cu(II), Co(II), Cd(II), Ni(II))

This ligand readily forms stable complexes with a range of d-block transition metals. The specific properties and structures of these complexes are highly dependent on the electronic configuration and preferred coordination geometry of the central metal ion. researchgate.netresearchgate.net

Metal IonTypical Coordination NumberCommon GeometriesStructural Features
Cu(II) 4, 5, or 6Square planar, Square pyramidal, Distorted octahedralSubject to Jahn-Teller distortion, often leading to elongated axial bonds. Forms both mononuclear and polymeric structures. dnu.dp.uanih.govnih.gov
Co(II) 4 or 6Tetrahedral, OctahedralHigh-spin Co(II) complexes are common. Octahedral geometry is frequently observed in coordination polymers with this type of ligand. researchgate.net
Cd(II) 4, 5, 6, or 7Tetrahedral, Square pyramidal, Octahedral, Pentagonal bipyramidalThe flexible coordination environment of the d¹⁰ Cd(II) ion allows for the formation of diverse and complex multidimensional networks. nih.gov
Ni(II) 4 or 6Square planar, Tetrahedral, OctahedralOctahedral geometry is most common, particularly in polymeric frameworks where the ligand bridges multiple metal centers. researchgate.netresearchgate.net

Supramolecular Architecture and Hydrogen Bonding Networks in Coordination Compounds

Even when both carboxylate groups are involved in coordination, there are often uncoordinated oxygen atoms that can act as hydrogen bond acceptors. Similarly, if one carboxylate group remains protonated, it can serve as a potent hydrogen bond donor. These interactions can link adjacent coordination polymer chains or layers into higher-dimensional supramolecular architectures. researchgate.netnih.gov

Common hydrogen-bonding motifs observed in related crystal structures include:

Carboxylate-Carboxylate Interactions: Formation of the well-known R²₂(8) ring motif between two carboxylic acid groups. mdpi.com

N-H···O Bonds: If the pyrazole ring is protonated, its N-H group can donate a hydrogen bond to a carboxylate oxygen.

C-H···O/N Bonds: Weaker C-H···O and C-H···N interactions involving the methyl and backbone C-H groups also contribute to the stability of the crystal packing. mdpi.com

These intricate hydrogen-bonding networks, along with other weak interactions like π-π stacking between pyrazole rings, are critical in dictating the final solid-state structure and can influence the material's physical properties. researchgate.netmdpi.com

Luminescence and Other Physico-Chemical Properties of Coordination Polymers

Coordination polymers constructed from ligands like this compound, especially those involving d¹⁰ metal ions such as Cd(II) or Zn(II), often exhibit interesting photoluminescence properties. nih.govbohrium.comrsc.org Since these metal ions are difficult to oxidize or reduce, the observed luminescence typically originates from ligand-centered π→n or π→π electronic transitions.

The coordination of the ligand to the metal center can significantly affect its luminescent behavior:

Enhanced Emission: Coordination can increase the rigidity of the ligand, which reduces non-radiative decay pathways and often leads to an enhancement of the emission intensity compared to the free ligand.

Emission Wavelength Shift: The energy of the emission can be red-shifted or blue-shifted depending on the nature of the metal ion and the specific coordination environment, which alters the energy levels of the ligand's molecular orbitals.

The table below shows representative luminescence data for coordination polymers formed from Cd(II) and ligands containing pyrazole and carboxylate functionalities, illustrating typical properties that could be expected.

Complex (Representative)Excitation Wavelength (nm)Emission Wavelength (nm)Probable Origin of Luminescence
[Cd(L)(BPDA)]n340483Ligand-centered (π→n or π→π)
Cd(L)(IP)330463Ligand-centered (π→n or π→π)
[Cd₃(L)₃(BTC)₂(H₂O)₂]344489Ligand-centered (π→n or π→π)
(Data based on analogous systems reported in the literature) nih.gov

These luminescent properties make such coordination polymers potential candidates for applications in chemical sensing, solid-state lighting, and optoelectronic devices. researchgate.net

In Vitro Biochemical and Enzymatic Investigations of 2 3 Methyl 1h Pyrazol 1 Yl Succinic Acid Derivatives

Enzyme Inhibition Profiling and Kinetic Studies

The inhibitory potential of various pyrazole-containing compounds, structurally related to 2-(3-methyl-1H-pyrazol-1-yl)succinic acid derivatives, has been extensively profiled against several key enzyme families implicated in metabolic, inflammatory, and cell-cycle regulation pathways.

Derivatives of pyrazole (B372694) have demonstrated significant inhibitory effects against α-glucosidase and α-amylase, enzymes critical for carbohydrate digestion and blood glucose regulation. nih.govnih.gov Inhibition of these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. mdpi.com

Studies on a series of pyrazole-phthalazine hybrids revealed potent α-glucosidase inhibition, with many compounds showing significantly greater activity than the standard drug, acarbose (B1664774). nih.gov For example, one of the most effective compounds, 2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione, exhibited an IC50 value of 13.66 ± 0.009 μM, which is over 50 times more potent than acarbose (IC50 = 720.18 ± 0.008 μM). nih.gov Similarly, novel pyrazole-1,2,3-triazole hybrids have shown promising α-glucosidase inhibitory activity, with IC50 values as low as 3.35 µM, comparable to acarbose. nih.gov

In another study, pyrazole derivatives such as 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) were evaluated. Both compounds showed potent inhibition against α-glucosidase and α-amylase, with Pyz-1 being particularly effective against α-glucosidase (IC50 = 75.62 ± 0.56 µM), rivaling the efficacy of acarbose (IC50 = 72.58 ± 0.68 µM). nih.gov

Table 1: Inhibitory Activity of Selected Pyrazole Derivatives against Carbohydrate-Metabolizing Enzymes

Compound Name Target Enzyme IC50 (µM) Reference Compound Reference IC50 (µM)
2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione α-Glucosidase 13.66 ± 0.009 Acarbose 720.18 ± 0.008 nih.gov
Pyrazole-1,2,3-triazole hybrid (with 4-nitro group) α-Glucosidase 3.35 Acarbose 3.86 nih.gov
Pyz-1 α-Glucosidase 75.62 ± 0.56 Acarbose 72.58 ± 0.68 nih.gov
Pyz-2 α-Glucosidase 119.3 ± 0.75 Acarbose 72.58 ± 0.68 nih.gov
Pyz-1 α-Amylase 95.85 ± 0.92 Acarbose 115.6 ± 0.574 nih.gov

The dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes is a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.govnih.gov Pyrazole-based structures are central to several selective COX-2 inhibitors, and recent research has focused on creating hybrid molecules that also target the 5-LOX pathway.

A study involving the hybridization of a 1,5-diarylpyrazole scaffold (a known COX-2 inhibitor pharmacophore) with thymol (B1683141) (a natural 5-LOX inhibitor) yielded compounds with potent dual inhibitory activity. nih.gov Several of these thymol–pyrazole hybrids demonstrated in vitro COX-2 inhibition comparable to celecoxib (B62257) (IC50 ≈ 0.045 µM) and superior 5-LOX inhibition compared to the reference compound quercetin. researchgate.net For instance, compounds 8b and 8g showed COX-2 IC50 values of 0.045 µM and 0.043 µM, respectively, with high selectivity over COX-1. researchgate.net

This dual-action approach is advantageous because inhibiting the COX pathway can shunt the arachidonic acid substrate towards the LOX pathway, increasing the production of pro-inflammatory leukotrienes. nih.govmdpi.com By inhibiting both pathways, these pyrazole derivatives may offer a broader spectrum of anti-inflammatory activity with an improved safety profile. nih.gov

Table 2: Inhibitory Activity of Selected Pyrazole Derivatives against Inflammatory Enzymes

Compound Target Enzyme IC50 (µM) Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
Compound 8b (Thymol-pyrazole hybrid) COX-2 0.045 268 researchgate.net
Compound 8g (Thymol-pyrazole hybrid) COX-2 0.043 316 researchgate.net
Compound 4a (Thymol-pyrazole hybrid) COX-2 0.068 151 researchgate.net
Celecoxib (Reference) COX-2 0.045 327 researchgate.net
Compound 2 (N-hydroxyurea derivative) COX-2 1.15 ± 0.08 >86.9 mdpi.com
Compound 2 (N-hydroxyurea derivative) 5-LOX 0.79 ± 0.11 N/A mdpi.com
Compound 3 (N-hydroxyurea derivative) COX-2 1.48 ± 0.12 >67.5 mdpi.com

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral anti-hyperglycemic agents used for treating type 2 diabetes. nih.govmdpi.com Pyrazole-containing compounds have been investigated as potent DPP-4 inhibitors. In one study, a series of pyrazole-incorporated thiosemicarbazones were synthesized and evaluated. The compound 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) emerged as a highly effective DPP-4 inhibitor, with an IC50 value of 1.266 ± 0.264 nM, which was more potent than the reference drug sitagliptin (B1680988) (IC50 = 4.380 ± 0.319 nM). mdpi.com

Xanthine (B1682287) Oxidase (XO): XO is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Its inhibition is a primary approach for treating hyperuricemia and gout. Pyrazole derivatives have shown significant XO inhibitory activity. For instance, Pyz-2 (4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol) exhibited remarkable inhibition with an IC50 value of 10.75 ± 0.54 µM. nih.gov Another study on pyrazolone (B3327878) derivatives found that 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid was the most potent inhibitor in its series. semanticscholar.orgresearchgate.net

Succinate (B1194679) Dehydrogenase (SDH): SDH (also known as mitochondrial complex II) is a crucial enzyme in both the citric acid cycle and the electron transport chain. nih.gov It has become a major target for the development of fungicides. Research into pyrazol-5-yl-benzamide derivatives identified compounds with potent antifungal activity by targeting SDH. Compound 5IIc from this series showed an excellent protective fungicidal activity with an inhibitory rate of 97.1% against S. sclerotiorum, and its action was confirmed through SDH enzymatic inhibition assays. acs.org

Caspases: Based on the available search results, specific in vitro inhibitory data for this compound derivatives against caspases is not well-documented.

Cyclin-Dependent Kinase 2 (CDK-2): CDK-2 is a key regulator of the cell cycle, and its overexpression is common in many cancers, making it an attractive target for anticancer therapies. nih.gov Several pyrazole derivatives have been developed as potent CDK-2 inhibitors. A series of novel pyrazole analogs were screened for their ability to inhibit the CDK2/cyclin A2 complex. Compounds 4, 7a, 7d, and 9 were the most effective, with IC50 values of 3.82, 2.0, 1.47, and 0.96 μM, respectively. nih.govrsc.org Another study on 3-aminopyrazole (B16455) derivatives led to the discovery of a compound with a CDK2/cyclin A inhibition constant (Ki) of 31 nM. nih.gov

Table 3: Inhibitory Activity of Pyrazole Derivatives against Other Enzyme Targets

Compound Target Enzyme IC50 / Ki
Compound 2f (Pyrazole-thiosemicarbazone) DPP-4 1.266 ± 0.264 nM (IC50) mdpi.com
Sitagliptin (Reference) DPP-4 4.380 ± 0.319 nM (IC50) mdpi.com
Pyz-2 Xanthine Oxidase 10.75 ± 0.54 µM (IC50) nih.gov
Compound 5IIc Succinate Dehydrogenase 97.1% inhibition at 50 mg/L acs.org
Compound 9 (Pyrazole derivative) CDK-2/cyclin A2 0.96 µM (IC50) nih.govrsc.org
Compound 7d (Pyrazole derivative) CDK-2/cyclin A2 1.47 µM (IC50) nih.govrsc.org

Elucidation of Biochemical Mechanisms of Action (in vitro)

Kinetic studies and molecular modeling have provided insights into the biochemical mechanisms by which these pyrazole derivatives exert their inhibitory effects.

For α-glucosidase inhibitors, kinetic analysis of the most potent pyrazole-phthalazine hybrid identified it as a competitive inhibitor, with an inhibition constant (Ki) of 34.75 µM. nih.gov This suggests that the compound competes with the natural substrate for binding to the active site of the enzyme.

In the case of xanthine oxidase inhibition, kinetic studies of a pyrazolone derivative revealed a mixed-type inhibition mechanism. semanticscholar.orgresearchgate.net This indicates the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, though with different affinities. Molecular docking further suggested that the carboxylic group of the inhibitor forms a salt bridge with Arg880 and a hydrogen bond with Thr1010, key residues in the enzyme's active site, which stabilizes the enzyme-inhibitor complex. semanticscholar.orgresearchgate.net

For succinate dehydrogenase inhibitors, the mechanism is believed to involve interference with the enzyme's function in cellular respiration. nih.gov Molecular docking simulations of the potent fungicide candidate 5IIc showed that it interacts with key amino acid residues TRP173, SER39, and ARG43 of SDH through hydrogen bonds and π-π stacking, explaining its inhibitory action at the molecular level. acs.org

Similarly, molecular docking of DPP-4 inhibitors showed that the pyrazole scaffold and its substituents engage in π-π interactions with residues such as Arg358 and Tyr666 within the active site. mdpi.com For CDK-2 inhibitors, molecular dynamics simulations have been used to validate the stability of the compounds within the catalytic domain of the enzyme. nih.govrsc.org

Structure-Activity Relationships derived from In Vitro Enzymatic Data

The diverse range of synthesized and tested pyrazole derivatives has allowed for the elucidation of key structure-activity relationships (SAR). nih.govnih.gov

For α-glucosidase inhibitors, studies on pyrazole-1,2,3-triazole hybrids indicated that the nature of the substituent on the phenyl ring significantly influences activity. Electron-withdrawing groups, such as 4-nitro and 4-chloro, were found to impart the most potent inhibitory effects. nih.gov

In the development of FabH inhibitors, SAR studies of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives showed that specific substitutions on the phenyl rings were crucial for potent activity against E. coli FabH. nih.gov

For cannabinoid receptor antagonists based on a pyrazole structure, SAR analysis revealed that potent and selective activity required a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. elsevierpure.com

Regarding SDH inhibitors, SAR analysis of pyrazol-5-yl-benzamide derivatives indicated that the type of substituent on the benzene (B151609) ring was critical for antifungal activity. acs.org For instance, compounds with a trifluoromethyl group at the ortho position of the benzene ring generally exhibited higher activity. The introduction of a difluoromethoxy group also led to compounds with excellent activity. acs.org

These SAR studies are invaluable for the rational design and optimization of new pyrazole-based inhibitors with enhanced potency and selectivity for their respective enzyme targets.

Table of Mentioned Compounds

Compound Name/Identifier Chemical Name
This compound This compound
Acarbose (2R,3R,4R,5R)-4-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,3,5,6-tetrahydroxyhexanal
Pyz-1 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide
Pyz-2 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
Celecoxib 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Quercetin 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one
Compound 2f (DPP-4 inhibitor) 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide
Sitagliptin (R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one
Compound 5IIc (SDH inhibitor) N-(2-((3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)oxy)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
PHA-533533 (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide
Thymol 2-isopropyl-5-methylphenol
Fluxapyroxad 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)pyrazole-4-carboxamide

Advanced Analytical Methodologies for 2 3 Methyl 1h Pyrazol 1 Yl Succinic Acid in Research Contexts

Chromatographic Separation Techniquesacs.orgunifi.itrsc.orgsielc.com

Chromatography is a cornerstone for the analysis of 2-(3-methyl-1H-pyrazol-1-yl)succinic acid, offering powerful tools for separation and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve distinct but complementary roles in its analysis.

High-Performance Liquid Chromatography (HPLC) is a vital technique for assessing the purity of this compound and for the separation of its stereoisomers. mdpi.com Due to the presence of a chiral center at the carbon atom of the succinic acid moiety attached to the pyrazole (B372694) ring, the compound exists as a pair of enantiomers. The separation of these enantiomers is critical, as they may exhibit different biological activities.

Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose, with columns such as those based on cellulose (B213188) or amylose (B160209) derivatives demonstrating excellent enantioselective recognition. nih.govnih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. nih.gov The selection of the mobile phase—whether normal phase, reversed-phase, or polar organic mode—is crucial for optimizing resolution and analysis time. nih.gov For instance, a related pyrazole derivative, 2-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonic acid, can be effectively analyzed using a reverse-phase method. sielc.com

Below is a table summarizing typical HPLC conditions that can be adapted for the chiral separation of this compound based on methodologies for related chiral pyrazoles. nih.govnih.gov

ParameterCondition 1 (Polar Organic Mode)Condition 2 (Normal Phase Mode)
Column Lux Cellulose-2Lux Amylose-2
Mobile Phase Acetonitrile/Methanol with additive (e.g., DEA)n-Hexane/Isopropanol with additive (e.g., TFA)
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.5 mL/min
Temperature 25 - 40 °C25 - 40 °C
Detection UV at λmax of pyrazole ring (approx. 210-230 nm)UV at λmax of pyrazole ring (approx. 210-230 nm)
Expected Outcome Baseline resolution of enantiomers with short analysis times.High-resolution separation of enantiomers.

This table is interactive. You can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method ideal for the trace analysis of this compound. researchgate.net However, due to the compound's low volatility stemming from its two carboxylic acid groups, direct analysis is not feasible. longdom.org Therefore, a crucial prerequisite for GC-MS analysis is a derivatization step to convert the polar carboxylic acid groups into more volatile, non-polar esters or silyl (B83357) ethers. longdom.orgund.edu

Trimethylsilylation is a common and effective derivatization technique. und.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the acidic protons of the carboxyl groups with trimethylsilyl (B98337) (TMS) groups. und.eduuran.ua This process significantly increases the volatility of the analyte, making it suitable for GC separation. The subsequent mass spectrometry analysis provides high selectivity and sensitivity, allowing for confident identification based on the fragmentation pattern and quantification at very low concentrations. researchgate.net

The following table outlines a typical derivatization and GC-MS protocol for the analysis of the succinic acid moiety. und.eduuran.uaresearchgate.net

StepParameterDescription
1. Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Solvent Acetonitrile or Pyridine (B92270)
Conditions Heat at 60-70 °C for 1-4 hours to ensure complete reaction. und.eduuran.ua
2. GC-MS Analysis Column Non-polar capillary column (e.g., DB-5ms, HP-5ms)
Injector Temp. 250 - 280 °C
Oven Program Temperature gradient, e.g., start at 50 °C, hold for 2 min, ramp to 300 °C at 10-15 °C/min.
Carrier Gas Helium
MS Detection Electron Ionization (EI) at 70 eV. Scan mode for identification, Selected Ion Monitoring (SIM) for trace quantification. uran.ua

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Spectrophotometric Quantification Methods (e.g., UV-Vis)nih.gov

UV-Visible (UV-Vis) spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound in solution. This technique relies on the principle that the pyrazole ring within the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum. nih.gov The absorption is due to π → π* electronic transitions within the heterocyclic aromatic ring system. researchgate.net

Studies on the parent pyrazole molecule show a maximal UV absorption cross-section at approximately 203-210 nm. nih.govrsc.org The presence of substituents on the pyrazole ring can cause a slight shift in the wavelength of maximum absorbance (λmax). For quantification, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve, in accordance with the Beer-Lambert law.

ParameterTypical Value/RangePurpose
Wavelength of Max. Absorbance (λmax) ~210 - 230 nmProvides maximum sensitivity and adherence to Beer-Lambert law.
Solvent Ethanol (B145695), Methanol, or AcetonitrileMust be transparent in the measurement wavelength range.
Concentration Range Dependent on molar absorptivityMust be within the linear dynamic range of the instrument.
Detection Method UV SpectrophotometerMeasures the absorbance of the sample.

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Development of Sample Preparation and Extraction Protocols for Complex Mixturesunifi.itsielc.com

Effective sample preparation is a critical step for the accurate analysis of this compound, particularly when it is present in complex matrices such as fermentation broths, biological fluids, or environmental samples. chromatographyonline.com The goal is to isolate the target analyte from interfering substances, which can enhance the sensitivity, selectivity, and accuracy of the subsequent analysis. chromatographyonline.com

Given the polar and acidic nature of the compound, several extraction strategies can be employed:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. By adjusting the pH of the aqueous sample to be below the pKa of the carboxylic acid groups, the compound becomes protonated and less polar, facilitating its extraction into a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether.

Solid-Phase Extraction (SPE): SPE offers a more efficient and selective alternative to LLE. For an acidic compound like this compound, an anion-exchange SPE cartridge can be used. At a neutral or slightly basic pH, the deprotonated carboxylate groups will be retained on the positively charged sorbent. Interfering non-ionic and cationic components can be washed away, after which the target compound is eluted using an acidic solution.

Aqueous Two-Phase Systems (ATPS): For recovery from complex aqueous mixtures like fermentation broths, an ATPS composed of ethanol and an inorganic salt (e.g., ammonium (B1175870) sulfate) can be effective. researchgate.net This method allows for the partitioning of succinic acid derivatives into an ethanol-rich phase, separating them from salts and other polar impurities. researchgate.net

Ion-Exchange Resin Treatment: In samples containing the compound as a salt (e.g., succinate), cation-exchange resins can be used to convert the salt form into the free acid form, which is often more suitable for subsequent extraction and crystallization steps. rsc.org

The choice of method depends on the nature of the sample matrix, the concentration of the analyte, and the requirements of the downstream analytical technique.

Interdisciplinary Research Perspectives and Future Directions for 2 3 Methyl 1h Pyrazol 1 Yl Succinic Acid Research

Exploration of Applications in Materials Science

The bifunctional nature of 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid, possessing both a heterocyclic pyrazole (B372694) ring and a dicarboxylic acid group, makes it a promising candidate for the development of novel materials. The pyrazole group can engage in coordination with metal ions and form hydrogen bonds, while the succinic acid portion offers reactive sites for polymerization and esterification.

Integration into Polymer Synthesis for Tailored Properties

The integration of this compound as a monomer or an additive in polymer synthesis could lead to polymers with bespoke properties. The succinic acid's two carboxylic acid groups can react with diols or diamines to form polyesters or polyamides, respectively. Introducing the 3-methyl-pyrazole side group into the polymer backbone could enhance thermal stability, alter solubility, or introduce specific ligand-binding capabilities. While direct research on this compound is nascent, studies on related succinate-based polyesters, such as poly(butylene succinate), demonstrate the utility of the succinate (B1194679) unit in creating biodegradable and high-performance polymers. researchgate.net The pyrazole moiety, as seen in other complex organic compounds, imparts significant chemical reactivity and versatility. Future research could focus on the synthesis of copolyesters where this compound is used to modify the properties of existing materials like poly(butylene succinate-co-2-methyl-1,3-propylene succinate)s. researchgate.net

Development of Advanced Biomaterials

The potential biocompatibility of pyrazole and succinic acid derivatives suggests that this compound could be a valuable building block for advanced biomaterials. A related compound, 2-(N-3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA), has been studied as a nitrification inhibitor and found to be innocuous in certain toxicity bioassays. nih.gov This suggests that the core structure may have favorable toxicological profiles. Polymers incorporating this molecule could be designed for applications in drug delivery, tissue engineering scaffolds, or as biocompatible coatings for medical devices. The pyrazole group's ability to coordinate with metal ions could be exploited to create metal-organic frameworks (MOFs) or nanoparticles with antimicrobial or catalytic properties relevant to biomedical applications.

Further Elucidation of Biochemical Interaction Mechanisms at a Molecular Level

Understanding the interaction of this compound with biological systems is crucial for its potential development in agrochemical or pharmaceutical contexts. Pyrazole derivatives are known to be biologically active, acting as enzyme inhibitors, anti-inflammatory agents, and antimicrobial agents. nih.gov The mechanism of action for similar compounds involves the pyrazole rings forming hydrogen bonds and π-π interactions with the active sites of enzymes or receptors.

Future research should focus on identifying specific biological targets. For instance, its structural similarity to succinic acid, a key intermediate in the citric acid cycle, suggests it could be an inhibitor of enzymes like succinate dehydrogenase. The succinic acid backbone provides sites for chemical modification that can enhance its interaction with biological targets. Investigating its role as a potential inhibitor for bacterial enzymes, similar to how other pyrazole-based compounds inhibit N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), could open avenues for new antibiotics. nih.gov

Development of Novel and Sustainable Synthetic Routes

Advancing the research of this compound requires efficient and environmentally benign synthetic methods. Current approaches often rely on multi-step processes that may not be scalable or sustainable. Future efforts should target the development of one-pot syntheses, the use of greener solvents, and catalyst-driven reactions to improve yield and reduce waste.

Modern synthetic strategies that could be adapted include:

Flow Chemistry : As demonstrated in the synthesis of the related compound 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, continuous-flow conditions can offer better control, improved safety for handling energetic intermediates, and higher yields compared to batch processes. rsc.orgchemrxiv.org

One-Pot Protocols : The development of a one-pot synthesis, similar to that used for 1-aryl-3-trifluoromethylpyrazoles, would streamline the production process by combining multiple reaction steps without isolating intermediates, saving time, and reducing solvent use. acs.org

Catalytic Methods : Exploring catalytic routes, such as the silver carbonate-catalyzed aza-Michael addition of pyrazoles to maleimides to form related succinimides, could provide a highly efficient and selective pathway to the target molecule under mild conditions. researchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Strategies
Synthetic StrategyDescriptionPotential Advantages for Synthesizing this compoundReference Example
Continuous-Flow ChemistryReactions are performed in a continuously flowing stream within a reactor.Enhanced safety, improved heat and mass transfer, higher yields, and easier scalability.Synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid. rsc.orgchemrxiv.org
One-Pot SynthesisMultiple consecutive reactions are carried out in a single reactor.Reduces solvent waste, minimizes purification steps, improves atom economy, and shortens reaction times.Preparation of 3-trifluoromethyl-1-arylpyrazoles. acs.org
Catalytic Aza-Michael AdditionUses a catalyst to facilitate the addition of a pyrazole to an unsaturated carbonyl compound.High regioselectivity, mild reaction conditions, broad substrate scope, and potentially environmentally friendly catalysts.Synthesis of 3-(pyrazol-1-yl) succinimides from pyrazoles and maleimides. researchgate.net

Advanced Computational Modeling for Predictive Research and Property Design

Computational modeling offers a powerful tool to accelerate research and predict the properties of this compound before undertaking extensive experimental work. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into its molecular structure, electronic properties, and reactivity.

Key areas for computational investigation include:

Molecular Geometry and Electronic Structure : DFT calculations, using methods like B3LYP with basis sets such as 6-311++G**, can optimize the molecular geometry and calculate properties like HOMO-LUMO energy gaps, which are crucial for understanding reactivity and potential applications in materials science. nih.govresearchgate.net

Reaction Mechanism Simulation : Theoretical calculations can model unstable intermediates and transition states, helping to simulate and refine potential synthetic pathways that are not easily observed experimentally. researchgate.net

Biochemical Interactions : Molecular docking studies can predict the binding affinity and orientation of the compound within the active site of target proteins or enzymes. This can guide the design of more potent derivatives and help elucidate its mechanism of action at a molecular level, as has been done for other novel pyrazole compounds. researchgate.net

Table 2: Applications of Computational Modeling in Future Research
Computational MethodPredicted Properties/ApplicationsExample Software/Basis SetReference Study
Density Functional Theory (DFT)Optimized molecular geometry, bond lengths, vibrational frequencies, HOMO-LUMO energy gap, reactivity indices.Gaussian; B3LYP/6-311++G Study of 1H–pyrazole–3–carboxylic acid. researchgate.net
Molecular DockingPrediction of binding modes and energies with biological targets (e.g., enzymes, receptors).AutoDock, GOLD SuiteModeling of novel pyrazole derivatives with EGFR. researchgate.net
Quantum Chemistry (ab initio)Calculation of activation barriers for reaction mechanisms (e.g., enolization, racemization).B3LYP/6-31+GModeling of aspartic acid racemization. nih.gov

Q & A

Q. How can this compound’s bioactivity and coordination chemistry be systematically explored?

  • Methodological Answer :
  • Enzyme inhibition assays : Screen against kinases or oxidoreductases using fluorescence-based assays; correlate structure-activity relationships (SAR) with pyrazole substitution patterns .
  • Metal chelation studies : Titrate with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) and analyze complexes via UV-Vis spectroscopy and cyclic voltammetry .

Key Methodological Takeaways:

  • Synthesis : Prioritize continuous-flow systems and DoE for reproducibility .
  • Characterization : Cross-validate analytical data with computational models .
  • Optimization : Use RSM and factorial design to reduce resource consumption .
  • Safety : Rigorous compliance with institutional protocols mitigates risks .

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2-(3-Methyl-1H-pyrazol-1-YL)succinic acid
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2-(3-Methyl-1H-pyrazol-1-YL)succinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.